HFE-71 DE

Catalog No.
S1775894
CAS No.
185045-68-5
M.F
C12H8Cl2F18O2
M. Wt
597.065
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HFE-71 DE

CAS Number

185045-68-5

Product Name

HFE-71 DE

IUPAC Name

(E)-1,2-dichloroethene;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Molecular Formula

C12H8Cl2F18O2

Molecular Weight

597.065

InChI

InChI=1S/2C5H3F9O.C2H2Cl2/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4/h2*1H3;1-2H/b;;2-1+

InChI Key

HHJKFLXMNOPRIM-WXXKFALUSA-N

SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl

HFE-71 DE (CAS 185045-68-5) is a non-flammable azeotropic mixture composed of 50% by weight methyl nonafluorobutyl ether (HFE-7100) and 50% trans-1,2-dichloroethylene (t-DCE). Engineered as a drop-in replacement for legacy ozone-depleting substances (ODS) like HCFC-141b, it features a boiling point of 41 °C and a surface tension of 16.6 dynes/cm [1]. In procurement and industrial material selection, HFE-71 DE is evaluated for its specific balance of regulatory compliance—boasting zero ozone depletion potential (ODP) and a global warming potential (GWP) of 160—and enhanced solvency, establishing it as a standard baseline for medium-duty vapor degreasing, precision electronics cleaning, and carrier solvent formulations [2].

Substituting HFE-71 DE with generic fluorinated solvents or non-azeotropic blends introduces measurable operational risks in industrial cleaning workflows. Neat HFE-7100 lacks the solvency power (KB value of 10) required to dissolve medium-duty soils, heavy greases, or waxes, leading to incomplete cleaning in precision manufacturing[1]. Conversely, utilizing pure trans-1,2-dichloroethylene (t-DCE) to achieve high solvency introduces flammability and toxicity hazards into the workplace [2]. Furthermore, generic, non-azeotropic mixtures of hydrofluoroethers and hydrocarbons fractionate during the boiling and condensation cycles of a vapor degreaser, progressively enriching the vapor phase with the flammable hydrocarbon component and causing inconsistent cleaning performance over time [3]. HFE-71 DE’s true azeotropic nature mitigates these risks by maintaining a constant, non-flammable composition in both liquid and vapor phases.

Enhanced Solvency for Medium-Duty Degreasing

The inclusion of trans-1,2-dichloroethylene in the HFE-71 DE azeotrope increases its cleaning capacity compared to baseline hydrofluoroethers. Quantitative testing demonstrates that HFE-71 DE possesses a Kauri-Butanol (KB) value of 27, whereas neat HFE-7100 has a KB value of 10 [1]. This 170% increase in solvency power enables the dissolution of medium-duty soils, fluxes, and waxes that remain unaffected by pure HFE solvents [2].

Evidence DimensionKauri-Butanol (KB) Value
Target Compound DataKB value of 27
Comparator Or BaselineNeat HFE-7100 (KB value of 10)
Quantified Difference170% increase in solvency power
ConditionsStandard Kauri-Butanol titration assay at room temperature

Enables the reliable removal of medium-duty soils, fluxes, and waxes in industrial degreasing without switching to highly toxic or flammable solvents.

Compositional Stability During Thermal Cycling

HFE-71 DE is a true azeotrope that boils and condenses without fractionating. At its boiling point of 41 °C, the solvent maintains a strict 50:50 weight percent ratio of HFE-7100 to t-DCE in both the liquid and vapor phases [1]. In contrast, non-azeotropic solvent blends experience compositional drift during thermal cycling, which leads to the concentration of flammable components in the vapor zone and erratic cleaning results[2].

Evidence DimensionLiquid-Vapor Compositional Drift
Target Compound Data0% fractionation (maintains 50:50 wt% ratio at 41 °C)
Comparator Or BaselineNon-azeotropic HFE/hydrocarbon blends (progressive enrichment of flammable components)
Quantified DifferenceAbsolute compositional stability vs. variable fractionation
ConditionsContinuous boiling and condensation cycles in a standard vapor degreaser

Ensures consistent cleaning performance and maintains strict non-flammability throughout the entire operational lifespan of the solvent bath.

Ultra-Low Surface Tension for Complex Geometries

Effective precision cleaning of microelectronics requires a solvent capable of penetrating microscopic crevices. HFE-71 DE exhibits a surface tension of 16.6 dynes/cm at 25 °C [1]. This is 25% lower than standard industrial cleaning solvents such as isopropyl alcohol (IPA), which measures approximately 22 dynes/cm, allowing for deeper capillary penetration in tight geometries[2].

Evidence DimensionSurface Tension
Target Compound Data16.6 dynes/cm
Comparator Or BaselineIsopropyl Alcohol (IPA) (~22 dynes/cm)
Quantified Difference25% lower surface tension
ConditionsLiquid state at 25 °C

Allows the solvent to penetrate tight clearances, blind holes, and complex microelectronic geometries for residue-free precision cleaning.

Regulatory Compliance and Environmental Impact

HFE-71 DE replaces legacy ozone-depleting substances by providing an Ozone Depletion Potential (ODP) of zero and a Global Warming Potential (GWP) of 160 [1]. When compared to phased-out legacy solvents like HCFC-141b, which has an ODP of 0.11 and a GWP of 725, HFE-71 DE represents a 78% reduction in GWP while completely eliminating ozone depletion risks [2].

Evidence DimensionGlobal Warming Potential (GWP)
Target Compound DataGWP of 160
Comparator Or BaselineHCFC-141b (GWP of 725)
Quantified Difference78% reduction in GWP
Conditions100-year Integrated Time Horizon (ITH)

Provides a drop-in, future-proof replacement for phased-out ozone-depleting substances while maintaining strict workplace safety and environmental compliance.

Vapor Degreasing of Precision Electronics

Driven by its true azeotropic stability and a Kauri-Butanol value of 27, HFE-71 DE is utilized for continuous vapor degreasing operations. It removes solder fluxes, light oils, and particulates from printed circuit boards (PCBs) and microelectronics without risking solvent fractionation or vapor-phase flammability[1].

Defluxing and Wax Removal in Medical Device Manufacturing

The surface tension of 16.6 dynes/cm allows HFE-71 DE to penetrate the tight clearances and blind holes common in implantable medical devices and surgical instruments. It provides residue-free removal of machining waxes and medium-duty soils, supporting strict biocompatibility standards[2].

Carrier Solvent for Fluorolubes and Silicone Coatings

HFE-71 DE serves as a deposition solvent for applying thin films of fluorolubes, silicones, and specialized coatings. Its boiling point of 41 °C ensures rapid evaporation, while its KB value of 27 keeps the coating materials dissolved during the application process[1].

Oxygen System Cleaning

Because it leaves zero residue and maintains non-flammability across its liquid and vapor phases, HFE-71 DE is selected for cleaning gauges, valves, and instrumentation used in oxygen-enriched environments, where residual hydrocarbon contamination poses an ignition risk [3].

Dates

Last modified: 08-15-2023

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